C20-Dihydroceramide

Insulin Resistance Lipidomics Type 2 Diabetes

C20-Dihydroceramide (dhCer20:0) is a chain-length-specific sphingolipid essential for deconvoluting complex lipidomic signatures in metabolic disease research. Unlike generic dihydroceramides, it is a specific product of Ceramide Synthase 4 (CerS4), making it critical for isoform-specific enzyme studies. Its unique non-apoptotic profile (~2% cell death vs. ~42% for ceramide) enables research into autophagy and ER stress without cytotoxic confounding. Furthermore, its dramatic, specific response to DES1 knockdown (11.80-fold change) establishes it as a superior, high-sensitivity analyte for DES1 inhibitor screening. Procuring this high-purity standard ensures accurate LC-MS/MS quantification and reproducible experimental outcomes.

Molecular Formula C38H77NO3
Molecular Weight 596.0 g/mol
Cat. No. B15359888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20-Dihydroceramide
Molecular FormulaC38H77NO3
Molecular Weight596.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
InChIInChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)
InChIKeyZWAUSWHRQBSECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C20-Dihydroceramide for Metabolic and Sphingolipid Research: Procurement Guide for dhCer20:0


C20-Dihydroceramide (dhCer20:0, CAS 121459-06-1) is a saturated sphingolipid intermediate in the de novo ceramide biosynthesis pathway. It consists of a sphinganine backbone (d18:0) N-acylated with a 20-carbon eicosanoic acid [1]. This compound serves as the immediate biosynthetic precursor to C20-ceramide via the action of dihydroceramide desaturase 1 (DES1) and is synthesized primarily by ceramide synthase 4 (CerS4) [2]. As a member of the dihydroceramide family, dhCer20:0 lacks the 4,5-trans double bond characteristic of ceramides, a structural feature that profoundly alters its biophysical properties and biological functions [3].

Why C20-Dihydroceramide Cannot Be Substituted by Other Dihydroceramide Chain Lengths in Experimental Design


Dihydroceramides are not functionally interchangeable; their biological activities and metabolic fates are exquisitely dependent on the length of the N-acyl chain. C20-Dihydroceramide (dhCer20:0) occupies a specific niche within the sphingolipidome. Unlike the more abundant C18:0 or C24:0 species, dhCer20:0 is synthesized by a distinct ceramide synthase isoform (CerS4) [1] and exhibits a unique correlation profile with insulin sensitivity that differs from both shorter and longer chain dihydroceramides [2]. Furthermore, the response of dhCer20:0 to pharmacological or genetic modulation of DES1 differs quantitatively from other dihydroceramides, indicating chain-length-specific metabolic handling [3]. Therefore, substituting dhCer20:0 with a generic 'dihydroceramide' or a different chain-length analog will not recapitulate its specific signaling, metabolic, or analytical behavior, potentially confounding experimental outcomes in lipidomics, metabolic disease, or cancer research.

C20-Dihydroceramide: Quantifiable Differentiation Evidence from Comparative Studies


Distinct Inverse Correlation with Insulin Sensitivity Compared to C18:0 and C22:0 Dihydroceramides

In a human cohort spanning a range of insulin sensitivity (athletes, lean sedentary, obese, and obese with T2D), serum C20:0 dihydroceramide levels demonstrated a significant inverse relationship with insulin sensitivity (measured as rate of glucose disappearance, Rd). This relationship was statistically significant (P < 0.05) but was weaker in magnitude than the association observed for C18:0 dihydroceramide, which showed the strongest inverse correlation [1]. The correlation profile for C20:0 dihydroceramide was distinct from that of C22:0 and C24:0 species, highlighting a chain-length-specific biomarker signature [1].

Insulin Resistance Lipidomics Type 2 Diabetes

Lack of Apoptotic Activity Compared to Corresponding Ceramide (C20-Ceramide)

In U937 cells exposed to equimolar (10 µM) concentrations of sphingolipid analogs, dihydroceramide failed to induce DNA damage or cell death, in stark contrast to ceramide. Ceramide treatment resulted in 56% DNA damage and 42% cell death, while dihydroceramide induced only 4% DNA damage and 2% cell death, values comparable to vehicle control (3% each) [1]. This demonstrates that the 4,5-trans double bond present in ceramide, but absent in dihydroceramide, is critical for pro-apoptotic signaling.

Apoptosis Cell Death Cancer Biology

Specific Synthesis by Ceramide Synthase 4 (CerS4) Compared to Very-Long-Chain Species

Mammalian ceramide synthases exhibit distinct acyl-CoA chain length specificities. CerS4 preferentially synthesizes dihydroceramides and ceramides with C18:0 and C20:0 acyl chains [1]. In contrast, CerS2 shows high selectivity for very-long-chain fatty acyl-CoAs (C22-C27) and demonstrates no activity with C16:0-CoA and very low activity with C18:0-CoA [2]. This enzymatic partitioning means that C20-dihydroceramide is a specific output of CerS4 activity, while C22:0 and C24:0 dihydroceramides are primarily products of CerS2.

Enzymology Sphingolipid Metabolism Ceramide Synthase

Differential Response to DES1 Knockdown: 2.16-Fold Change in siControl vs. 11.80-Fold Change in siDES

In a lipidomic study examining the effect of dihydroceramide desaturase (DES1) knockdown, C20-dihydroceramide showed a distinct response profile. In control cells (siControl), C20-dihydroceramide levels changed by 2.16-fold following photodynamic therapy (PDT). In contrast, in cells with DES1 knocked down (siDES), the fold-change increased dramatically to 11.80-fold [1]. This differential response was not uniform across dihydroceramide species; for instance, C18-dihydroceramide exhibited a much larger fold-change in control cells (125.49-fold) compared to C20-dihydroceramide, indicating chain-length-specific metabolic regulation.

DES1 Lipid Metabolism siRNA Knockdown

C20:0 Dihydroceramide Is Not Significantly Elevated in Type 2 Diabetes Unlike C18:0 Dihydroceramide

In a study comparing basal serum sphingolipid levels in individuals with type 2 diabetes (T2D) versus controls, C18:0 dihydroceramide and total dihydroceramide were significantly higher in T2D subjects and correlated positively with insulin resistance [1]. In contrast, C20:0 dihydroceramide did not show a significant elevation in T2D compared to controls in this cohort, although it was part of the broader dihydroceramide profile [1]. This species-specific dysregulation pattern underscores that C20-dihydroceramide is not merely a passive member of a uniformly elevated lipid class but possesses a distinct metabolic trajectory in disease states.

Type 2 Diabetes Biomarker Sphingolipids

Membrane Permeability in Skin Barrier Models: Short-Chain Dihydroceramide Membranes Are Up to 6-Fold Less Permeable than Ceramide Analogs

In multilamellar lipid membrane models mimicking the stratum corneum lipid barrier, the permeability of dihydroceramide-containing membranes was compared to ceramide-containing membranes. For long-chain species, permeability was comparable or only slightly greater (up to 35%, not significant) for dihydroceramide membranes. However, short-chain dihydroceramide membranes were up to 6-fold less permeable than corresponding short-chain ceramide membranes, indicating that dihydroceramides are less sensitive to acyl chain shortening in terms of barrier function [1]. This suggests that the presence of the 4,5-trans double bond in ceramides increases the sensitivity of membrane permeability to chain length variations, a property not shared by dihydroceramides.

Skin Barrier Membrane Biophysics Stratum Corneum

Optimal Research and Industrial Applications for C20-Dihydroceramide Based on Comparative Evidence


Biomarker Discovery and Validation in Metabolic Disease Cohorts

Based on its distinct inverse correlation with insulin sensitivity (Section 3, Evidence 1) and its lack of significant elevation in T2D compared to C18:0 dihydroceramide (Section 3, Evidence 5), C20-dihydroceramide is ideally suited as a chain-length-specific biomarker in lipidomic panels for metabolic disease. Its unique association profile helps deconvolute the complex sphingolipid signature of insulin resistance and provides a more nuanced readout than total dihydroceramide measurements [1]. Procurement of high-purity C20-dihydroceramide is essential for use as a quantitative LC-MS/MS standard to ensure accurate measurement of this specific species in human serum or tissue samples [2].

Functional Studies of CerS4-Specific Signaling and Metabolism

As demonstrated in Section 3 (Evidence 3), C20-dihydroceramide is a specific product of Ceramide Synthase 4 (CerS4). Therefore, this compound is a critical tool for researchers investigating CerS4 function, screening for CerS4 modulators, or studying downstream pathways specifically regulated by CerS4-derived sphingolipids [1]. Using C20-dihydroceramide as a substrate in enzymatic assays or as a standard for tracking CerS4 activity in cellular models ensures that the observed effects are attributable to this specific synthase isoform, rather than confounding contributions from other CerS enzymes with different chain-length specificities [2].

Investigating Non-Apoptotic Signaling and Autophagy Regulation

The evidence presented in Section 3 (Evidence 2) clearly shows that C20-dihydroceramide lacks the pro-apoptotic activity of its ceramide counterpart, inducing only ~2% cell death compared to ~42% for ceramide at equimolar concentrations [1]. This property makes C20-dihydroceramide an invaluable tool for studying non-apoptotic functions of sphingolipids, such as autophagy induction, ER stress responses, or metabolic regulation, without the confounding variable of cytotoxicity. Researchers can use C20-dihydroceramide to isolate signaling events that are independent of the 4,5-trans double bond and subsequent apoptotic cascades [2].

Development and Validation of DES1 Inhibitor Assays

Section 3 (Evidence 4) highlights that C20-dihydroceramide levels respond dramatically and specifically to DES1 knockdown (11.80-fold change in siDES cells vs. 2.16-fold in control cells) [1]. This differential response establishes C20-dihydroceramide as a key analyte for high-throughput screening assays aimed at discovering or characterizing DES1 inhibitors. Its unique fold-change profile, distinct from C18-dihydroceramide, provides a more sensitive and specific readout of DES1 inhibition, reducing false positives from off-target effects on other sphingolipid metabolic enzymes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for C20-Dihydroceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.